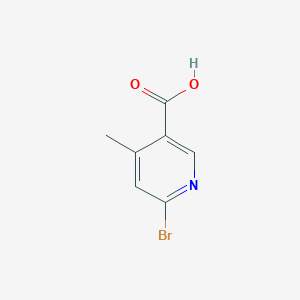

6-Bromo-4-methylnicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCUEPIHCCYSMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701268044 | |

| Record name | 6-Bromo-4-methyl-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060804-74-1 | |

| Record name | 6-Bromo-4-methyl-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060804-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-methyl-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-4-methylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-4-methylnicotinic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and validated methodology for the synthesis of 6-Bromo-4-methylnicotinic acid, a key building block in medicinal chemistry and drug development. The synthesis proceeds via a two-step sequence involving a Sandmeyer-type bromination of 2-amino-4-methylpyridine to form the crucial intermediate, 2-bromo-4-methylpyridine, followed by a regioselective oxidation of the methyl group to the corresponding carboxylic acid. This document offers a detailed, step-by-step experimental protocol, delves into the mechanistic underpinnings of each transformation, and provides a thorough guide to the structural characterization of the final product using modern spectroscopic techniques. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing the necessary insights for the successful and reliable preparation of this valuable compound.

Introduction: Strategic Importance of this compound

Substituted nicotinic acids are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of a bromine atom and a methyl group onto the pyridine ring, as in this compound, offers medicinal chemists a versatile handle for further functionalization. The bromine atom at the 6-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse carbon and heteroatom substituents. The 4-methyl group can influence the steric and electronic properties of the molecule, potentially modulating its binding affinity and pharmacokinetic profile. The carboxylic acid moiety provides a key site for amide bond formation, esterification, or other derivatizations to explore structure-activity relationships (SAR). Consequently, this compound serves as a high-value starting material for the synthesis of novel therapeutic agents.

Recommended Synthetic Pathway

The most logical and field-proven synthetic route to this compound commences with the readily available starting material, 2-amino-4-methylpyridine. The overall transformation is a two-step process, as illustrated below.

Caption: Overall synthetic workflow for this compound.

This pathway is advantageous due to the high yields typically associated with the Sandmeyer reaction on aminopyridines and the reliability of potassium permanganate for the oxidation of alkyl side chains on electron-deficient aromatic rings.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Step 1: The Sandmeyer Reaction

The conversion of 2-amino-4-methylpyridine to 2-bromo-4-methylpyridine is a classic example of a Sandmeyer reaction.[1][2] This transformation proceeds via a radical-nucleophilic aromatic substitution pathway.[3]

-

Diazotization: The reaction is initiated by the in-situ formation of nitrous acid (HONO) from sodium nitrite (NaNO₂) and a strong acid, typically hydrobromic acid (HBr). The primary amino group of 2-amino-4-methylpyridine attacks the nitrosonium ion (NO⁺) to form a diazonium salt intermediate. This is a critical step that requires low temperatures (typically 0 to -5 °C) to prevent the premature decomposition of the unstable diazonium salt.[4]

-

Single Electron Transfer (SET): The copper(I) bromide (CuBr) catalyst then initiates a single electron transfer to the diazonium salt.[5][6] This results in the formation of an aryl radical and the release of nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction forward. Copper is oxidized from Cu(I) to Cu(II) in this step.

-

Halogen Transfer: The aryl radical then abstracts a bromine atom from the copper(II) bromide species, yielding the final product, 2-bromo-4-methylpyridine, and regenerating the copper(I) catalyst.[3][6]

Caption: Simplified mechanism of the Sandmeyer reaction.

Step 2: Oxidation of the Methyl Group

The oxidation of the methyl group on the 2-bromo-4-methylpyridine intermediate to a carboxylic acid is achieved using a strong oxidizing agent, such as potassium permanganate (KMnO₄).[6][7]

The benzylic position of the methyl group is susceptible to oxidation. While the detailed mechanism is complex and involves manganese in various oxidation states, it is understood to proceed via a free-radical pathway.[7] The reaction is typically conducted under heating in an aqueous solution. The permanganate ion abstracts a hydrogen atom from the methyl group, initiating a cascade of oxidation steps that ultimately convert the methyl group to a carboxylate. An acidic workup is then required to protonate the carboxylate salt to yield the final carboxylic acid product. It is crucial to use a sufficient excess of KMnO₄ to drive the oxidation to completion.[8][9]

Detailed Experimental Protocols

Safety Precaution: These procedures should only be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Diazonium salts can be explosive, and strong oxidizing agents like KMnO₄ are hazardous.

Protocol 1: Synthesis of 2-Bromo-4-methylpyridine (Intermediate)

This protocol is adapted from established procedures for Sandmeyer reactions on aminopyridines.[4][10][11]

-

Vessel Preparation: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-4-methylpyridine (10.8 g, 0.1 mol).

-

Acidification: Add 48% hydrobromic acid (100 mL) to the flask. Stir the mixture until all the solid has dissolved.

-

Cooling: Cool the reaction mixture to -5 °C using an ice-salt bath.

-

Diazotization: In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water and cool the solution in an ice bath. Add this sodium nitrite solution dropwise to the reaction flask via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature is maintained below 0 °C.

-

Catalyst Addition: In a separate flask, prepare a solution of copper(I) bromide (2.8 g, 0.02 mol) in 48% hydrobromic acid (20 mL). Cool this solution to 0 °C.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Work-up: Cool the mixture to room temperature and carefully neutralize it by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is approximately 8-9.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield 2-bromo-4-methylpyridine as a colorless to pale yellow oil.

Protocol 2: Synthesis of this compound (Final Product)

This protocol is based on standard oxidation procedures for alkylpyridines.[8][12]

-

Vessel Preparation: To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-4-methylpyridine (8.6 g, 0.05 mol) and 400 mL of water.

-

Oxidation: Gently heat the mixture to reflux. In a separate beaker, dissolve potassium permanganate (23.7 g, 0.15 mol) in 200 mL of warm water. Add the KMnO₄ solution portion-wise to the refluxing reaction mixture over a period of 2 hours. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

Reaction Monitoring: Continue refluxing for an additional 4-6 hours after the final addition of KMnO₄, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the manganese dioxide precipitate. Wash the filter cake with hot water (2 x 50 mL).

-

Acidification: Combine the filtrates and cool the solution in an ice bath. Carefully acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. A white precipitate will form.

-

Isolation: Collect the white solid by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 60 °C.

-

Recrystallization (Optional): The product can be further purified by recrystallization from an ethanol/water mixture to yield this compound as a white crystalline solid.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | ~13.0-14.0 ppm (s, 1H): Carboxylic acid proton (-COOH). ~8.9 ppm (s, 1H): Aromatic proton at C5 (H-5). ~7.8 ppm (s, 1H): Aromatic proton at C2 (H-2). ~2.5 ppm (s, 3H): Methyl protons (-CH₃). |

| ¹³C NMR | ~166 ppm: Carboxylic acid carbon (-C OOH). ~152 ppm: Aromatic carbon C6 (-C -Br). ~150 ppm: Aromatic carbon C2. ~148 ppm: Aromatic carbon C4 (-C -CH₃). ~125 ppm: Aromatic carbon C5. ~122 ppm: Aromatic carbon C3 (-C -COOH). ~20 ppm: Methyl carbon (-C H₃). |

| FT-IR (cm⁻¹) | ~3000-2500 (broad): O-H stretch of the carboxylic acid. ~1710: C=O stretch of the carboxylic acid. ~1600, 1550: C=C and C=N stretching of the pyridine ring. ~1100-1000: C-Br stretch. |

| Mass Spec. | m/z (M⁺): Expected molecular ion peaks at ~215 and ~217 in an approximate 1:1 ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |

Note: Predicted chemical shifts are relative to TMS and can vary based on solvent and concentration.

Applications in Research and Development

This compound is a versatile intermediate for the synthesis of complex molecules. Its utility is demonstrated in its potential application in creating libraries of compounds for high-throughput screening in drug discovery programs. For instance, the bromine atom can be readily displaced or used in cross-coupling reactions to introduce novel fragments, while the carboxylic acid can be converted to a wide range of amides and esters to probe interactions with biological targets. Patents have been filed for various compounds that utilize substituted nicotinic acid cores, highlighting their importance in the development of new chemical entities.[14][15][16]

Conclusion

This guide has detailed a reliable and well-precedented two-step synthesis for this compound from 2-amino-4-methylpyridine. By providing in-depth mechanistic explanations, step-by-step protocols, and comprehensive characterization guidelines, this document serves as a valuable resource for chemists in both academic and industrial settings. The strategic importance of this compound as a versatile building block ensures its continued relevance in the pursuit of novel therapeutics and advanced materials.

References

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Sciencemadness Discussion Board - how to oxidize ring chain with KMnO4 - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. researchgate.net [researchgate.net]

- 14. US2993904A - Preparation of 6-methylnicotinic acid - Google Patents [patents.google.com]

- 15. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]

- 16. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-4-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These properties, including solubility, lipophilicity, and ionization state (pKa), govern a compound's behavior in biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2][3] Neglecting a comprehensive physicochemical characterization early in the development pipeline can lead to costly late-stage failures. This guide provides a detailed technical overview of the key physicochemical properties of 6-Bromo-4-methylnicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry. As a Senior Application Scientist, the following sections will not only present the available data but also delve into the causality behind experimental choices and the interpretation of these properties in the context of drug design.

Core Physicochemical Properties of this compound

A summary of the core physicochemical properties of this compound is presented below. It is important to note that while some properties can be calculated, specific experimental data for this compound is not extensively available in the public domain. Therefore, where experimental values are not found, predicted values from computational models are provided and clearly indicated.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₂ | Calculated |

| Molecular Weight | 216.03 g/mol | [2][4] |

| Melting Point | ~205-215 °C (estimated) | Based on related compounds[5][6] |

| Boiling Point | Decomposes before boiling | Estimated |

| Aqueous Solubility | Predicted: 1.5 g/L (at pH 7) | Predicted |

| pKa (acidic) | Predicted: ~3.5 - 4.5 | Predicted |

| pKa (basic) | Predicted: ~1.5 - 2.5 | Predicted |

| LogP | Predicted: 1.8 | [4] |

Chemical Structure and Ionization States

The chemical structure of this compound, with its pyridine ring, carboxylic acid, methyl group, and bromine substituent, dictates its chemical behavior.

Caption: Chemical structure of this compound.

The molecule possesses both an acidic carboxylic acid group and a basic pyridine nitrogen. The pKa values determine the ionization state of the molecule at a given pH, which in turn significantly impacts its solubility, permeability, and target binding.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of this compound. These protocols are designed to be self-validating and are based on established industry standards.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[7]

Principle: An excess of the solid compound is equilibrated with a specific solvent (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Experimental Workflow:

Caption: Experimental workflow for solubility determination.

Detailed Steps:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen buffer to create a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the buffer (e.g., phosphate-buffered saline, pH 7.4). The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, carefully separate the solid and liquid phases by centrifugation at high speed or by filtration through a 0.22 µm filter.

-

Quantification: Analyze the clear supernatant by a validated HPLC-UV method. Determine the concentration of the dissolved compound by comparing its peak area to the calibration curve.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable groups in a molecule.

Principle: A solution of the compound is titrated with a strong acid or base, and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the ionizable group is half-titrated.

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Steps:

-

Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa values.

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., deionized water, or a water/methanol mixture for less soluble compounds).

-

Titration for Carboxylic Acid pKa: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

-

Titration for Pyridine pKa: In a separate experiment, titrate a fresh solution of the compound with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the pyridine nitrogen.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa is the pH at the midpoint of the steepest part of the titration curve (the equivalence point). Alternatively, the pKa can be determined from the first derivative of the titration curve.

Predicted Spectral Characteristics

¹H NMR Spectroscopy

-

Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the two protons on the pyridine ring.

-

Methyl Protons: A singlet corresponding to the methyl group protons is expected in the upfield region (typically δ 2.0-3.0 ppm).

-

Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton is expected at a downfield chemical shift (typically δ 10.0-13.0 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to appear in the downfield region (typically δ 160-180 ppm).

-

Aromatic Carbons: Five distinct signals are expected for the carbons of the pyridine ring, with their chemical shifts influenced by the bromine, methyl, and carboxylic acid substituents.

-

Methyl Carbon: A signal for the methyl carbon is expected in the upfield region (typically δ 15-25 ppm).

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band characteristic of the carboxylic acid O-H stretch is expected in the region of 2500-3300 cm⁻¹.

-

C=O Stretch: A strong absorption band for the carbonyl C=O stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹.

-

C=C and C=N Stretches: Aromatic C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

-

C-Br Stretch: A C-Br stretching vibration is expected in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 215 and an M+2 peak of similar intensity at m/z 217, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the pyridine ring.

Conclusion: A Foundation for Rational Drug Design

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, integrating calculated, predicted, and comparative data with detailed experimental protocols. A thorough understanding and experimental determination of these properties are critical for advancing this molecule or its derivatives through the drug discovery pipeline. By establishing a robust physicochemical profile, researchers can make more informed decisions, leading to the development of safer and more effective therapeutics.

References

- 1. CAS 1060804-74-1 | 4H58-9-47 | MDL MFCD13189138 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. 6-Bromo-4-methylpyridine-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 3. Methyl 4-bromo-6-methylnicotinate | 886372-03-8 | Benchchem [benchchem.com]

- 4. 2-Bromo-4-methyl-nicotinic acid | C7H6BrNO2 | CID 19066062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Methylnicotinic acid | CAS#:3222-47-7 | Chemsrc [chemsrc.com]

- 6. 6-Bromonicotinic acid | 6311-35-9 [chemicalbook.com]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]

An In-Depth Technical Guide to 6-Bromo-4-methylnicotinic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-methylnicotinic acid, identified by the CAS number 1060804-74-1 , is a halogenated pyridine carboxylic acid derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a reactive bromine atom, a methyl group, and a carboxylic acid on the pyridine core, offers multiple avenues for synthetic elaboration. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Molecular Structure and Identification

The molecular structure of this compound comprises a pyridine ring substituted with a bromine atom at the 6-position, a methyl group at the 4-position, and a carboxylic acid group at the 3-position.

Key Identifiers:

-

CAS Number: 1060804-74-1

-

Molecular Formula: C₇H₆BrNO₂

-

Molecular Weight: 216.03 g/mol

-

Synonyms: 6-Bromo-4-methylpyridine-3-carboxylic acid

Molecular Structure Visualization:

Caption: 2D structure of this compound.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its properties can be predicted based on its structure and data from similar compounds.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₂ | - |

| Molecular Weight | 216.03 g/mol | - |

| Appearance | White to off-white solid | Typical for similar compounds |

| Solubility | Soluble in organic solvents like methanol and DMSO | Inferred from related structures |

| pKa | ~3-4 | Estimated for the carboxylic acid group |

Synthesis of this compound

Hypothetical Synthesis Pathway:

A Technical Guide to the Spectroscopic Characterization of 6-Bromo-4-methylnicotinic Acid

This guide provides an in-depth analysis of the spectroscopic techniques used to characterize the molecular structure of 6-Bromo-4-methylnicotinic acid. As a key intermediate in the synthesis of novel pharmaceutical compounds, unequivocal structural confirmation is paramount. This document outlines the theoretical underpinnings, experimental protocols, and detailed spectral interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this target molecule. The causality behind experimental choices and the self-validating nature of the combined data are emphasized throughout.

Introduction to this compound: A Versatile Building Block

This compound, with the molecular formula C₇H₆BrNO₂, is a halogenated pyridine derivative. Its structure, featuring a carboxylic acid, a methyl group, and a bromine atom on the pyridine ring, makes it a valuable precursor in medicinal chemistry and materials science. The precise arrangement of these functional groups dictates its reactivity and potential applications. Therefore, rigorous spectroscopic analysis is essential for any researcher utilizing this compound. This guide serves as a comprehensive reference for obtaining and interpreting the key spectroscopic data that fingerprint this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Predicted ¹H NMR Spectral Data

Based on the analysis of structurally similar compounds, such as methyl 4-bromo-6-methylnicotinate[1], the following proton signals are predicted for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 11.0 | Singlet (broad) | 1H | -COOH |

| ~8.90 | Singlet | 1H | H-2 |

| ~7.60 | Singlet | 1H | H-5 |

| ~2.60 | Singlet | 3H | -CH₃ |

Interpretation and Rationale:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It typically appears as a broad singlet at a very downfield chemical shift and may be exchanged with D₂O.

-

Aromatic Protons (H-2 and H-5): The protons on the pyridine ring are in the aromatic region. The proton at the 2-position (H-2) is adjacent to the nitrogen atom and is therefore expected to be the most downfield of the aromatic signals. The proton at the 5-position (H-5) is also on the aromatic ring but further from the electron-withdrawing nitrogen, appearing slightly more upfield. Due to the substitution pattern, no significant proton-proton coupling is expected for these signals, leading to singlets.

-

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet. Its position is in the typical aliphatic region, slightly downfield due to the attachment to the aromatic ring.

Predicted ¹³C NMR Spectral Data

The predicted carbon chemical shifts are extrapolated from related structures and general principles of ¹³C NMR.

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | -COOH |

| ~160.0 | C-6 |

| ~152.0 | C-2 |

| ~148.0 | C-4 |

| ~130.0 | C-5 |

| ~125.0 | C-3 |

| ~24.0 | -CH₃ |

Interpretation and Rationale:

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded carbon, appearing at the lowest field.

-

Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): The carbons of the pyridine ring appear in the aromatic region. The carbon bearing the bromine atom (C-6) is significantly influenced by the halogen's electronegativity and inductive effects. The carbon attached to the nitrogen (C-2) is also highly deshielded. The quaternary carbons (C-4 and C-3) and the protonated carbon (C-5) will have distinct chemical shifts based on their electronic environment.

-

Methyl Carbon (-CH₃): The methyl carbon appears in the aliphatic region at a characteristic upfield position.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

References

An In-depth Technical Guide to the Solubility of 6-Bromo-4-methylnicotinic Acid in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 6-Bromo-4-methylnicotinic acid in various organic solvents. Given the limited availability of public data on this specific compound, this document emphasizes a foundational understanding of its physicochemical properties and provides a robust, field-proven methodology for generating reliable solubility data.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical property that profoundly influences a drug candidate's journey from discovery to clinical application. For active pharmaceutical ingredients (APIs), poor solubility can lead to low bioavailability, hindering therapeutic efficacy.[1] Early and accurate determination of solubility in a range of solvents is therefore essential for formulation development, process chemistry, and toxicological studies. This guide focuses on this compound, a halogenated nicotinic acid derivative with potential applications as a pharmaceutical intermediate.[2] Understanding its solubility profile is a key step in unlocking its therapeutic potential.

Physicochemical Profile of this compound

While specific experimental data for this compound is scarce, we can infer its likely properties from its structure and data from closely related analogues.

Molecular Structure:

-

IUPAC Name: 6-Bromo-4-methylpyridine-3-carboxylic acid

-

Molecular Formula: C₇H₆BrNO₂

-

Molecular Weight: 216.03 g/mol [3]

The structure features a pyridine ring, a carboxylic acid group, a bromine atom, and a methyl group. The carboxylic acid moiety imparts acidic properties and potential for hydrogen bonding, while the pyridine ring provides a degree of aromaticity and a basic nitrogen atom. The bromine and methyl groups will influence the molecule's lipophilicity and crystal packing.

Predicted Physicochemical Properties:

A comprehensive understanding of related compounds such as 6-Bromonicotinic acid and 2-Bromo-4-methyl-nicotinic acid can provide valuable insights.[3][4][5]

| Property | Predicted Value/Characteristic | Influence on Solubility |

| pKa | The carboxylic acid group will have a pKa in the range of 3-5, making it a weak acid. | The ionization state, and thus solubility, will be highly dependent on the pH of the medium. In organic solvents, its acidic nature will favor interactions with basic solvents. |

| logP | The presence of the bromine and methyl groups suggests a moderate lipophilicity. The calculated XLogP3 for the related 2-Bromo-4-methyl-nicotinic acid is 1.8.[3] | This indicates a preference for organic environments over aqueous ones, suggesting that solubility will be higher in less polar organic solvents compared to water. |

| Melting Point | The melting point for the related 6-Bromonicotinic acid is reported to be in the range of 179-188 °C.[2] A relatively high melting point suggests strong intermolecular forces in the solid state, which must be overcome for dissolution. | Solvents that can effectively disrupt the crystal lattice through strong interactions will be better solubilizing agents. |

| Hydrogen Bonding | The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. | Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective in solvating the molecule. |

Strategic Solvent Selection for Solubility Screening

The choice of organic solvents for solubility determination should be systematic and cover a range of polarities and functionalities. A suggested panel of solvents is presented below, categorized by their properties.

| Solvent Class | Example Solvents | Rationale for Inclusion |

| Polar Protic | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding, which can effectively solvate the carboxylic acid and pyridine moieties. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Possess large dipole moments and can accept hydrogen bonds, making them good solvents for polar molecules. |

| Nonpolar/Weakly Polar | Toluene, Dichloromethane (DCM), Ethyl Acetate | Useful for assessing the lipophilic character of the compound and for applications in synthesis and purification. |

Experimental Determination of Equilibrium Solubility: The Gold Standard Shake-Flask Method

To obtain accurate and reproducible solubility data, the saturation shake-flask (SSF) method is the universally recognized gold standard.[1] This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a controlled temperature.[6][7]

Experimental Workflow

The following diagram illustrates the logical workflow for determining solubility using the isothermal saturation (shake-flask) method.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. 2-Bromo-4-methyl-nicotinic acid | C7H6BrNO2 | CID 19066062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Bromonicotinic acid | C6H4BrNO2 | CID 238932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6311-35-9 CAS MSDS (6-Bromonicotinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

"thermal stability and degradation of 6-Bromo-4-methylnicotinic acid"

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 6-Bromo-4-methylnicotinic acid

Executive Summary

The thermal stability of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for characterizing the thermal stability and degradation pathways of this compound (CAS: 1060804-74-1), a substituted pyridine carboxylic acid with potential as a pharmaceutical intermediate.[1] Given the absence of extensive public data on this specific molecule, this document serves as a predictive and methodological whitepaper. It is designed for researchers, scientists, and drug development professionals, outlining the requisite experimental protocols and interpretive logic necessary to establish a complete stability profile. We will detail the core thermal analysis techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—and provide a systematic approach to forced degradation studies as mandated by international regulatory guidelines.[2][3] The subsequent analysis of degradation products via High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) will also be explored, culminating in the prediction of potential degradation pathways.

Part 1: Physicochemical Profile and Predicted Stability

This compound is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid, a bromine atom, and a methyl group.

Molecular Structure and Properties:

-

Molecular Formula: C₇H₆BrNO₂[1]

-

Molecular Weight: 216.03 g/mol [1]

-

Predicted Properties: While experimental data is sparse, analogous compounds such as 6-Bromonicotinic acid have a melting point in the range of 179-188 °C.[4] The methyl ester derivative is recommended to be stored at 2-8°C under an inert atmosphere, suggesting potential sensitivity to temperature and atmospheric conditions.[5]

The stability of the molecule is influenced by its functional groups:

-

Carboxylic Acid: This group is susceptible to decarboxylation upon heating, a common degradation pathway for nicotinic acid derivatives.

-

Bromo-Pyridine Core: The pyridine ring itself is relatively stable. However, the carbon-bromine bond can be a site for nucleophilic substitution or reductive dehalogenation under certain stress conditions.

-

Methyl Group: Generally stable, but can be susceptible to oxidation under harsh conditions.

Part 2: Core Methodologies for Thermal Stability Assessment

A dual-technique approach using TGA and DSC provides a comprehensive initial assessment of thermal behavior.

Thermogravimetric Analysis (TGA)

Principle of Causality: TGA is the foundational experiment for assessing thermal stability. It measures changes in a sample's mass as a function of temperature in a controlled atmosphere. This allows for the precise determination of the onset temperature of decomposition (Td), which is the primary indicator of thermal stability. Performing the analysis under both an inert (N₂) and an oxidative (Air) atmosphere can differentiate between thermal decomposition and oxidative degradation.

Experimental Protocol: TGA of this compound

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).

-

Atmosphere and Flow Rate: Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. This rate is standard for initial screening, balancing resolution and experimental time.

-

-

Data Acquisition: Record the mass loss (%) and the derivative of mass loss (%/°C or %/min) as a function of temperature.

-

Repeat Under Air: Repeat steps 2-5 using dry air as the purge gas to assess oxidative stability.

Expected Data & Interpretation: The TGA thermogram for a stable compound like nicotinic acid shows stability up to around 235 °C.[6] We can predict a similar profile for this compound. The key parameter is the onset temperature of the major weight loss step, which signifies the beginning of decomposition. Multiple weight loss steps may indicate a multi-stage degradation process.

Differential Scanning Calorimetry (DSC)

Principle of Causality: DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It is essential for identifying thermodynamic events such as melting, crystallization, and decomposition. A sharp endotherm typically corresponds to the melting point (Tm), providing data on purity.[7] A broad exotherm following the melt often indicates decomposition. Correlating the DSC events with the TGA mass loss confirms that a thermal event is indeed a degradation step.

Experimental Protocol: DSC of this compound

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A sealed pan is used to contain any potential off-gassing prior to decomposition.

-

Atmosphere and Flow Rate: Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a temperature approximately 50 °C above the final decomposition temperature observed in TGA, at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the heat flow (mW) as a function of temperature.

Expected Data & Interpretation: The DSC thermogram will likely show a sharp endothermic peak corresponding to the melting of the crystalline solid. Following this, any exothermic or complex endothermic events that align with the TGA weight loss region should be interpreted as decomposition.

| Parameter | Predicted Value/Range | Significance | Supporting Analogy/Source |

| Melting Point (Tm) | 180 - 200 °C | Purity indicator and upper limit for stable solid form | [4] |

| Decomposition Onset (Td) | > 200 °C (in N₂) | Primary measure of intrinsic thermal stability | [6] |

Part 3: Forced Degradation Studies for Pathway Elucidation

Rationale and Regulatory Context: Forced degradation (or stress testing) is a regulatory requirement (ICH Q1A/Q1B) designed to identify likely degradation products and establish the intrinsic stability of a drug substance.[2][3][8] This process is fundamental to developing stability-indicating analytical methods.

Experimental Design Workflow

The following diagram illustrates the workflow for a comprehensive forced degradation study.

Caption: Workflow for forced degradation and analysis.

Step-by-Step Protocols: For each condition, a control sample (stored at 2-8°C, protected from light) must be analyzed concurrently. The goal is to achieve 5-20% degradation of the parent compound.

-

Acid Hydrolysis:

-

Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Heat the solution at 80 °C, withdrawing aliquots at time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of NaOH before HPLC analysis.[9]

-

-

Base Hydrolysis:

-

Follow the procedure for acid hydrolysis, but use 0.2 M NaOH.

-

Heat at a lower temperature (e.g., 60 °C) as base-catalyzed hydrolysis of related esters is often faster.

-

Neutralize aliquots with an equivalent amount of HCl before analysis.[10]

-

-

Oxidative Stress:

-

Dissolve the compound in a suitable solvent.

-

Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3%.

-

Store the solution at room temperature, protected from light, for 24 hours.

-

Withdraw and analyze aliquots at set intervals.[9]

-

-

Thermal Stress (Solid State):

-

Place a thin layer of the solid compound in a vial.

-

Heat in a calibrated oven at a temperature below the melting point (e.g., 105 °C) for a specified duration (e.g., 24-48 hours).[10]

-

Dissolve samples at various time points for HPLC analysis.

-

-

Photolytic Stress:

-

Expose both solid and solution samples to a calibrated light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

Ensure a concurrent dark control sample is maintained under the same conditions to differentiate between thermal and photolytic degradation.

-

Part 4: Analytical Characterization of Degradants

Stability-Indicating HPLC Method Development

Principle of Causality: A validated stability-indicating method is one that can accurately quantify the decrease in the concentration of the API due to degradation and achieve baseline separation of the API peak from all degradation product peaks and potential impurities.[11] Reversed-phase HPLC is the standard technique for this purpose.

Protocol for Method Development:

-

Column Selection: Start with a robust C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier ensures good peak shape for the carboxylic acid.

-

Mobile Phase B: 0.1% Acetonitrile.

-

-

Initial Gradient:

-

Run a broad gradient from 5% to 95% B over 20-30 minutes to elute all components.

-

Inject a mixture of the stressed samples to ensure the method separates all generated degradants.

-

-

Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 210-400 nm) and determine the optimal detection wavelength for the parent compound and its degradants. The pyridine ring suggests strong absorbance in the UV region.

-

Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature (e.g., 30 °C) to achieve optimal separation (Resolution > 2) and reasonable run time.[11]

Structural Elucidation with LC-MS/MS

Once the HPLC method is established, it can be coupled to a mass spectrometer to identify the degradation products.

Principle of Causality: LC-MS provides the molecular weight of the eluting compounds. Tandem MS (MS/MS) involves selecting a parent ion, fragmenting it, and analyzing the resulting daughter ions. This fragmentation pattern provides structural clues, allowing for the confident identification of degradation products without their physical isolation.[12]

Part 5: Predicted Degradation Pathways

Based on the structure of this compound and established chemical principles, several degradation pathways are plausible under stress conditions.

Caption: Predicted degradation pathways for the molecule.

-

Decarboxylation (Thermal Stress): The most likely thermal degradation pathway is the loss of carbon dioxide from the carboxylic acid group to form 2-Bromo-4-methylpyridine.

-

Hydrolytic Debromination (Acid/Base/Photo Stress): The bromine atom could be displaced by a hydroxyl group, particularly under hydrolytic or photolytic conditions, to yield 6-Hydroxy-4-methylnicotinic acid.

-

N-Oxidation (Oxidative Stress): The pyridine nitrogen is susceptible to oxidation by agents like H₂O₂, forming the corresponding N-oxide derivative.

Part 6: Summary and Recommendations

This guide establishes a comprehensive, first-principles approach to characterizing the thermal stability of this compound. The primary stability risk is likely decarboxylation under thermal stress. The compound may also be susceptible to hydrolysis and oxidation.

Key Recommendations:

-

Initial Characterization: Perform TGA and DSC as the first step to determine the decomposition onset temperature and melting point.

-

Forced Degradation: Conduct a full forced degradation study (thermal, hydrolytic, oxidative, photolytic) to understand the molecule's liabilities and to generate degradants.

-

Method Development: Develop and validate a stability-indicating RP-HPLC method capable of separating all process impurities and degradation products.

-

Structural Elucidation: Use LC-MS/MS to identify the structures of any significant degradants formed during stress testing.

-

Storage and Handling: Based on data from analogous compounds, it is recommended that this compound be stored in well-sealed containers at refrigerated temperatures (2-8 °C), protected from light and moisture, to minimize degradation.[5]

By following this expert-guided framework, researchers can build a robust and scientifically sound stability profile for this compound, a critical step in its potential journey through the drug development pipeline.

References

- 1. CAS 1060804-74-1 | 4H58-9-47 | MDL MFCD13189138 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 4-BROMO-6-METHYL-NICOTINIC ACID METHYL ESTER CAS#: 886372-03-8 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds (1969) | Candace. Plato | 260 Citations [scispace.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of 6-Bromo-4-methylnicotinic Acid Derivatives: A Technical Guide for Drug Discovery

Foreword: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring, a core component of nicotinic acid (Vitamin B3), stands out as a "privileged scaffold." Its derivatives have consistently demonstrated a remarkable breadth of biological activities, paving the way for numerous therapeutic agents.[1][2] This guide focuses on a specific, yet underexplored, class of these compounds: 6-Bromo-4-methylnicotinic acid derivatives . The strategic placement of a bromine atom and a methyl group on the nicotinic acid framework presents a unique opportunity for chemists to modulate physicochemical properties and biological targets. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a roadmap for synthesizing, evaluating, and understanding the potential therapeutic applications of this promising class of molecules.

Synthetic Strategies: Building the Molecular Framework

The journey to unlocking the biological potential of this compound derivatives begins with their synthesis. While specific literature on this exact scaffold is sparse, established methodologies for the synthesis of related halogenated and methylated nicotinic acids provide a solid foundation.[3][4] A plausible and efficient synthetic route would involve a multi-step process, starting from readily available precursors.

Proposed Synthetic Workflow

A logical approach to the synthesis of the core intermediate, methyl 4-bromo-6-methylnicotininate, can be envisioned, which then serves as a versatile building block for further derivatization.[4][5]

Caption: Proposed synthetic pathway for this compound derivatives.

Experimental Protocol: Synthesis of Methyl 4-bromo-6-methylnicotinate[4][5]

Step 1: Esterification of 4-hydroxy-6-methylnicotinic acid

-

To a solution of 4-hydroxy-6-methylnicotinic acid (1 equivalent) in a mixture of dichloromethane (DCM) and methanol (MeOH), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 equivalents) and 4-dimethylaminopyridine (DMAP) (0.05 equivalents) at room temperature.

-

Stir the resulting solution under reflux conditions and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the mixture using a rotary evaporator.

-

Purify the residue by silica gel column chromatography to yield Methyl 4-hydroxy-6-methylnicotinate.

Step 2: Bromination

-

Dissolve Methyl 4-hydroxy-6-methylnicotinate (1 equivalent) in DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add phosphorus(V) oxybromide (POBr3) (1.5 equivalents) portion-wise, maintaining the temperature at 0°C.

-

After the addition is complete, warm the reaction mixture to 35°C and stir until the reaction is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain Methyl 4-bromo-6-methylnicotinate.

This key intermediate can then undergo hydrolysis to yield this compound, which can be further derivatized at the carboxylic acid position to generate a library of amides, esters, and hydrazides for biological screening.

Potential Biological Activity I: Anticancer Properties

Nicotinic acid and its derivatives have garnered significant interest in oncology for their potential as cytotoxic agents.[1][6] The introduction of a bromine atom can enhance the lipophilicity and potential for halogen bonding, which may lead to improved interactions with biological targets.

Hypothesized Mechanism of Action: VEGFR-2 Inhibition

A key mechanism of action for some potent nicotinic acid-based anticancer agents is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[7][8] VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[6][8] By inhibiting VEGFR-2, these compounds can effectively stifle the tumor's nutrient and oxygen supply. Furthermore, inhibition of this pathway can induce apoptosis (programmed cell death), as evidenced by an increase in key executioner proteins like caspase-3.[6][7]

Caption: Hypothetical mechanism of anticancer activity via VEGFR-2 inhibition.

Data Presentation: Summarizing Cytotoxicity

The cytotoxic activity of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit a biological process by 50%.[6]

| Compound | HCT-116 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |

| Derivative 1 | 5.4 | 8.2 | 12.1 |

| Derivative 2 | 12.8 | 15.6 | 25.3 |

| Doxorubicin | 0.8 | 1.2 | 1.5 |

Table 1: Example of a summary table for in vitro cytotoxicity data of hypothetical this compound derivatives compared to a standard chemotherapeutic agent.

Experimental Protocol: MTT Assay for Cell Viability[9][10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9]

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

Potential Biological Activity II: Antimicrobial Effects

The pyridine nucleus is a common feature in many antimicrobial agents. Halogenation, particularly with bromine, has been shown to enhance the antimicrobial properties of various heterocyclic compounds.[10] Therefore, derivatives of this compound are promising candidates for the development of new antibacterial and antifungal agents.[11][12]

Screening Workflow for Antimicrobial Activity

A systematic approach is crucial for identifying and characterizing the antimicrobial potential of new chemical entities.

Caption: Workflow for the screening and evaluation of antimicrobial activity.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14]

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Derivative 1 | 8 | 16 | 32 |

| Derivative 2 | >128 | 64 | >128 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 4 |

Table 2: Example summary table of MIC values for hypothetical this compound derivatives against bacterial and fungal strains.

Experimental Protocol: Broth Microdilution for MIC Determination[14][16][17]

This method is a standardized and quantitative technique for determining the MIC of antimicrobial agents.[14][15]

-

Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature for fungi.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.

Potential Biological Activity III: Anti-inflammatory Effects

Nicotinic acid is known to exert anti-inflammatory effects, primarily through the activation of the G protein-coupled receptor GPR109A, which is expressed on immune cells like monocytes and macrophages, as well as adipocytes.[16][17][18] This activity suggests that derivatives of this compound could also modulate inflammatory responses.

Mechanism of Action: Modulation of Inflammatory Cytokines

Activation of GPR109A by nicotinic acid can suppress the production of pro-inflammatory cytokines and chemokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1).[16][17] This is often achieved through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[17]

Experimental Protocol: Quantification of Inflammatory Cytokines

The effect of the compounds on the production of inflammatory mediators can be assessed using enzyme-linked immunosorbent assay (ELISA).

-

Cell Culture and Stimulation: Culture macrophage-like cells (e.g., RAW 264.7) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.

-

Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatants.

-

ELISA: Perform ELISA for specific cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions.

-

Data Analysis: Quantify the concentration of the cytokines in the supernatants and compare the levels in compound-treated cells to those in LPS-stimulated cells without treatment.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. Based on the well-documented biological activities of related nicotinic acid derivatives, this class of compounds holds significant potential in the fields of oncology, infectious diseases, and inflammatory disorders.[1][12][19] The synthetic pathways and experimental protocols detailed in this guide provide a robust framework for initiating a comprehensive drug discovery program. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in the described in vitro assays. Promising lead compounds can then be advanced to more complex cellular and in vivo models to fully elucidate their therapeutic potential and mechanism of action.

References

- 1. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Page loading... [guidechem.com]

- 4. Methyl 4-bromo-6-methylnicotinate | 886372-03-8 | Benchchem [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijprajournal.com [ijprajournal.com]

- 10. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. integra-biosciences.com [integra-biosciences.com]

- 15. routledge.com [routledge.com]

- 16. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 6-Bromo-4-methylnicotinic Acid: A Strategic Building Block in Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Advantage of a Pre-functionalized Pyridine Core

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in countless approved drugs. However, the true potential of this heterocycle is unlocked through precise functionalization. 6-Bromo-4-methylnicotinic acid emerges as a particularly valuable building block, offering medicinal chemists a trifecta of reactive sites on a single, stable core. This guide delves into the synthesis, reactivity, and strategic applications of this compound, with a focus on its role in the construction of kinase inhibitors, a critical class of oncology and immunology therapeutics.

The intrinsic value of this compound lies in its distinct functional handles:

-

The C6-Bromine: An ideal anchor for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] This allows for the facile introduction of a wide array of aryl and heteroaryl moieties, which are often crucial for targeting the hinge region of protein kinases.[1]

-

The C3-Carboxylic Acid: A versatile functional group that readily participates in amide bond formation, providing a straightforward method for linking the core scaffold to other fragments or solubilizing groups.[1]

-

The C4-Methyl Group: This group can serve multiple purposes, from providing a steric anchor to fit into specific hydrophobic pockets within a target protein to influencing the overall electronic properties of the pyridine ring.[1]

This guide will provide a detailed exploration of how these features are leveraged in synthetic campaigns, offering both theoretical grounding and practical, step-by-step protocols.

Physicochemical Properties and Synthesis

A thorough understanding of a building block's properties is paramount for its effective use.

| Property | Value | Source |

| CAS Number | 1060804-74-1 | |

| Molecular Formula | C7H6BrNO2 | |

| Molecular Weight | 216.03 g/mol | |

| Appearance | White to off-white solid | [3] |

| Melting Point | 179-188 °C | [3] |

| Storage | 2-8 °C, sealed in a dry environment | [4] |

A Representative Synthetic Protocol: Oxidation of 2-Bromo-5-methylpyridine

While multiple synthetic routes exist, a common and scalable approach involves the oxidation of a readily available pyridine precursor. The following protocol is a representative example based on established chemical principles.

Intellectual Rationale: This synthesis begins with the bromination of 2-amino-4-methylpyridine, followed by a strong oxidation step. Potassium permanganate is a powerful oxidizing agent capable of converting the methyl group at the 5-position of the intermediate (2-bromo-5-methylpyridine) into a carboxylic acid. The reaction is performed in an aqueous solution under reflux to ensure sufficient energy for the oxidation to proceed. Acidification is the final step to protonate the carboxylate and precipitate the desired product.

Step-by-Step Protocol:

-

Bromination of 2-amino-4-methylpyridine: Dissolve 2-amino-4-methylpyridine (1 equivalent) in a 47% hydrobromic acid aqueous solution and cool to 0°C with stirring.[3]

-

Slowly add bromine (3.2 equivalents) dropwise, followed by an aqueous solution of sodium nitrite (2.5 equivalents).[3]

-

After stirring, carefully add a concentrated sodium hydroxide solution and continue stirring for 1 hour.[3]

-

Extract the resulting 2-bromo-5-methylpyridine with an organic solvent like ether, dry the organic layers, and remove the solvent under reduced pressure.[3]

-

Oxidation to this compound: The crude 2-bromo-5-methylpyridine (1 equivalent) is added to an aqueous solution of potassium permanganate (at least 4 equivalents total, often added in portions).[3]

-

The mixture is heated to reflux for an extended period (e.g., 24 hours) to drive the oxidation to completion. Reaction progress should be monitored by TLC or LC-MS.[3]

-

After cooling, the reaction mixture is filtered to remove manganese dioxide byproduct, and the residue is washed with hot water.[3]

-

The combined filtrate is concentrated, and the pH is carefully adjusted to approximately 2 with 6N HCl.[3]

-

The resulting white precipitate, this compound, is collected by filtration, washed with cold water, and dried under vacuum.[3]

Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Typical yields for the oxidation step can vary but are often in the 30-40% range.[3]

Core Application: A Scaffold for Kinase Inhibitor Synthesis

Protein kinases are a major class of drug targets, particularly in oncology.[5] Their dysregulation is a hallmark of many cancers, making them prime targets for small-molecule inhibitors.[5][6] The structure of this compound is exceptionally well-suited for creating libraries of potential kinase inhibitors.

Workflow for Kinase Inhibitor Library Synthesis

The following diagram illustrates a common two-step workflow for rapidly generating a diverse library of compounds from the core building block.

Caption: A divergent synthetic workflow for generating a kinase inhibitor library.

Detailed Protocol 1: Amide Coupling

Intellectual Rationale: The formation of an amide bond between the carboxylic acid of the building block and a primary or secondary amine is a robust and reliable reaction. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is used to scavenge the acid generated during the reaction.

Step-by-Step Protocol:

-

To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM), add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the activated ester.

-

Add the desired amine (1.0-1.1 equivalents) to the reaction mixture.

-

Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Upon completion, dilute the reaction with an organic solvent like ethyl acetate and wash sequentially with aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired amide intermediate.

Detailed Protocol 2: Suzuki-Miyaura Cross-Coupling

Intellectual Rationale: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[7][8] The reaction mechanism involves a palladium(0) catalyst that undergoes oxidative addition into the carbon-bromine bond of the pyridine ring.[9] Following this, transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination yields the C-C coupled product and regenerates the palladium(0) catalyst.[9] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Step-by-Step Protocol:

-

In a reaction vessel, combine the bromopyridine amide intermediate (1 equivalent), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 equivalents), and a base such as K₂CO₃ or K₃PO₄ (2-3 equivalents).[2]

-

Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).[2]

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to create an inert atmosphere.

-

Add the palladium catalyst, for example, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05-0.10 equivalents).

-

Heat the reaction mixture to a temperature between 85-100°C and stir until the starting material is consumed as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the final product by silica gel chromatography or recrystallization.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The compounds synthesized through this workflow are designed to be competitive inhibitors of ATP at the kinase active site.

Caption: A generalized binding model of a kinase inhibitor in the ATP pocket.

-

The R²-Group , installed via the Suzuki coupling, typically contains hydrogen bond acceptors that interact with the backbone amides of the kinase hinge region.

-

The C4-Methyl Group can provide favorable van der Waals interactions within a nearby hydrophobic pocket.

-

The R¹-Amide Group extends out towards the solvent-exposed region, where it can be modified to enhance solubility and other pharmacokinetic properties.

Advanced Applications and Future Directions

While its application in kinase inhibitor synthesis is prominent, the utility of this compound is not limited to this area. The reactive handles allow for its incorporation into a variety of other molecular scaffolds for different biological targets. Other palladium-catalyzed reactions, such as Sonogashira, Heck, and Buchwald-Hartwig aminations, can be employed at the C6-position to further expand the chemical space.

The continued exploration of this and similar halogenated pyridine building blocks will undoubtedly fuel the discovery of new therapeutic agents.[3] Their strategic pre-functionalization accelerates the drug discovery process, enabling the rapid synthesis and evaluation of diverse compound libraries, ultimately shortening the timeline from concept to clinic.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its three distinct points of reactivity provide a robust platform for constructing complex molecules, particularly for kinase inhibitor programs. By understanding its properties and mastering the key synthetic transformations—amide coupling and Suzuki-Miyaura cross-coupling—drug discovery teams can efficiently generate and optimize novel lead compounds, accelerating the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]